molecular formula C10H11N3 B13294946 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile

5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13294946
M. Wt: 173.21 g/mol
InChI Key: OTQIOTNITWOUSE-UHFFFAOYSA-N
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Description

5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a but-3-en-1-ylamino group and a cyano group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with but-3-en-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with sodium cyanide to introduce the cyano group at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: A simpler pyridine derivative with a cyano group at the 2-position.

    3-Pyridinecarbonitrile: Another pyridine derivative with the cyano group at the 3-position.

    5-Amino-1H-pyrazolo[4,3-b]pyridine: A compound with a similar pyridine ring structure but with different substituents.

Uniqueness

5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile is unique due to the presence of the but-3-en-1-ylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-(but-3-enylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3/c1-2-3-6-12-10-5-4-9(7-11)13-8-10/h2,4-5,8,12H,1,3,6H2

InChI Key

OTQIOTNITWOUSE-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1=CN=C(C=C1)C#N

Origin of Product

United States

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